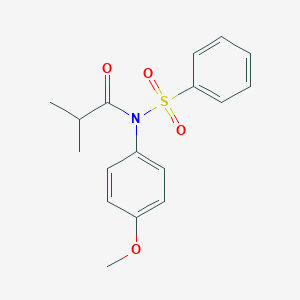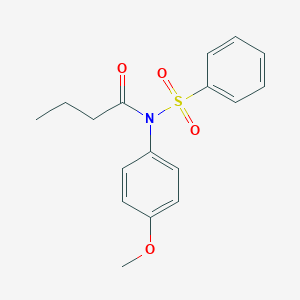![molecular formula C17H15BrF3NO2 B284122 2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective inhibitor of the protein kinase B (PKB/Akt) signaling pathway, which plays a crucial role in cell growth, survival, and metabolism.
作用机制
The mechanism of action of 2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide involves the inhibition of the protein kinase B (PKB/Akt) signaling pathway. PKB/Akt is a serine/threonine kinase that plays a crucial role in cell growth, survival, and metabolism. PKB/Akt is activated by various growth factors and cytokines, which leads to the phosphorylation of downstream targets involved in cell survival and proliferation. This compound inhibits the activation of PKB/Akt by binding to its ATP-binding site, which prevents the phosphorylation of downstream targets.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis, and reduces the migration and invasion of cancer cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of cancer. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the protein kinase B (PKB/Akt) signaling pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one of the limitations is its low solubility in water, which requires the use of organic solvents for experiments. In addition, the high potency of this compound may lead to off-target effects at higher concentrations.
未来方向
There are several future directions for the research on 2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide. One direction is the development of more potent and selective inhibitors of the protein kinase B (PKB/Akt) signaling pathway. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the combination of this compound with other therapeutic agents may enhance its efficacy and reduce its limitations.
合成方法
The synthesis of 2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-isopropoxy-5-(trifluoromethyl)aniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, followed by bromination of the aniline ring. The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research due to its potential applications in various fields. This compound has been shown to inhibit the protein kinase B (PKB/Akt) signaling pathway, which is involved in several cellular processes such as cell growth, survival, and metabolism. Therefore, this compound has been studied for its potential therapeutic applications in cancer, diabetes, and other diseases.
属性
分子式 |
C17H15BrF3NO2 |
|---|---|
分子量 |
402.2 g/mol |
IUPAC 名称 |
2-bromo-N-[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H15BrF3NO2/c1-10(2)24-15-8-7-11(17(19,20)21)9-14(15)22-16(23)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,22,23) |
InChI 键 |
HGJKHWSGSPQVDU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2Br |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)

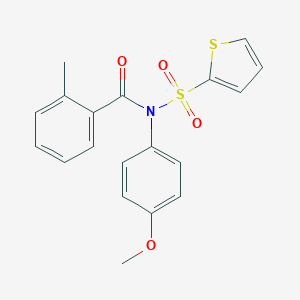

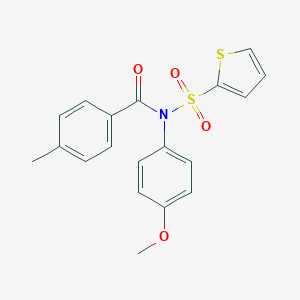

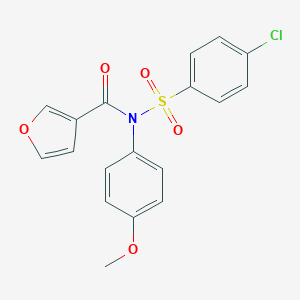

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
